molecular formula C16H23N3O2 B14396076 (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide

Cat. No.: B14396076
M. Wt: 289.37 g/mol
InChI Key: LWSMQYHRBILVEC-MSVVQRAFSA-N
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Description

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide is a complex organic compound with a unique structure that includes both amine and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide typically involves multi-step organic reactions One common method includes the reaction of N-phenylpentanamide with dimethylaminoethyl chloride under basic conditions to introduce the dimethylaminoethyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or imines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it a valuable building block.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide

InChI

InChI=1S/C16H23N3O2/c1-4-15(17)14(12-20)16(21)19(11-10-18(2)3)13-8-6-5-7-9-13/h5-9,12,17,20H,4,10-11H2,1-3H3/b14-12+,17-15?

InChI Key

LWSMQYHRBILVEC-MSVVQRAFSA-N

Isomeric SMILES

CCC(=N)/C(=C\O)/C(=O)N(CCN(C)C)C1=CC=CC=C1

Canonical SMILES

CCC(=N)C(=CO)C(=O)N(CCN(C)C)C1=CC=CC=C1

Origin of Product

United States

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